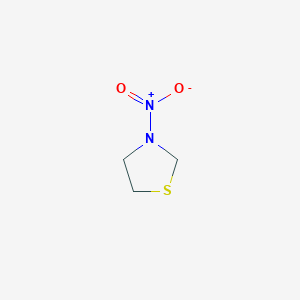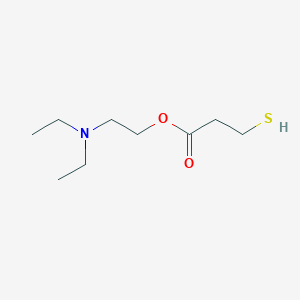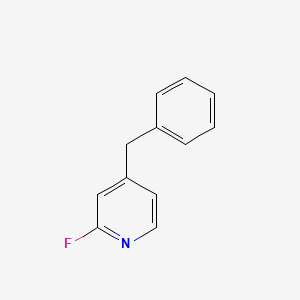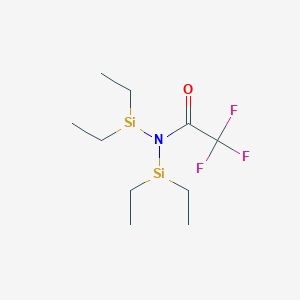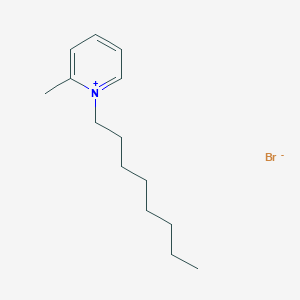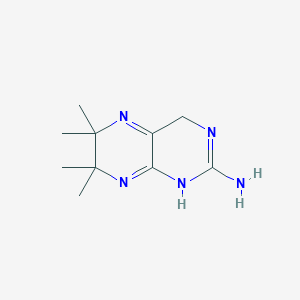
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted pyrimidine, followed by cyclization and functional group modifications to introduce the tetramethyl groups and the amine functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions, such as acidic or basic environments, to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pteridines, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interact with DNA or RNA to influence gene expression. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
4-Hydroxy-TEMPO: A stable aminoxyl radical used as a catalyst and chemical oxidant.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: A polycyclic musk compound used in fragrances.
Uniqueness
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetramethyl groups and pteridine core make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
105959-71-5 |
|---|---|
Formule moléculaire |
C10H17N5 |
Poids moléculaire |
207.28 g/mol |
Nom IUPAC |
6,6,7,7-tetramethyl-1,4-dihydropteridin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-9(2)10(3,4)15-7-6(14-9)5-12-8(11)13-7/h5H2,1-4H3,(H3,11,12,13,15) |
Clé InChI |
BWCZOCYQUBHJKB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N=C2C(=N1)CN=C(N2)N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
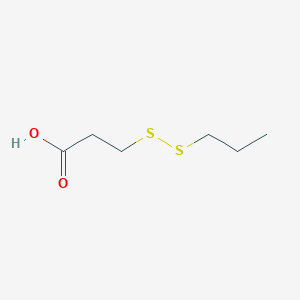
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

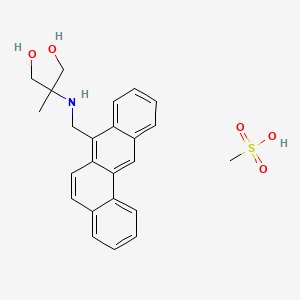
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
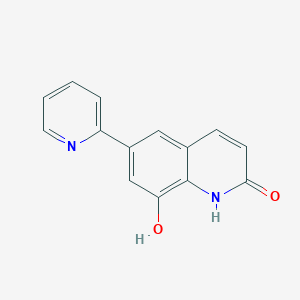
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)
